![molecular formula C11H20BrNO2 B585542 (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 158406-99-6](/img/structure/B585542.png)
(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound “(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate” could potentially be used as a starting component for chiral optimization . The piperidine ring is essential for chiral optimization .
Pharmaceutical Applications
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals . The compound “(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate” could potentially be used in the synthesis of these pharmaceuticals .
Biological Evaluation of Potential Drugs
The compound “(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate” could potentially be used in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Multicomponent Reactions
The compound “(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate” could potentially be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .
Amination
The compound “(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate” could potentially be used in amination reactions . Amination is the process by which an amine group is introduced into an organic molecule .
Annulation
The compound “(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate” could potentially be used in annulation reactions . Annulation is a chemical reaction in which a new ring is constructed on a molecule .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZYACWICDRRD-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652990 |
Source
|
Record name | tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |
CAS RN |
158406-99-6 |
Source
|
Record name | tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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